[N-Methyl(benzyl)amino]propanedinitrile
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Overview
Description
[N-Methyl(benzyl)amino]propanedinitrile is a synthetic organic compound known for its diverse applications in scientific research It is a colorless liquid with a pungent odor and is soluble in both alcohol and water
Preparation Methods
The synthesis of [N-Methyl(benzyl)amino]propanedinitrile typically involves the reaction of diethyl malonate with N-methyl(benzyl)amine. The process begins with the conversion of diethyl malonate to its hydrochloride salt, followed by the formation of malonamide. The malonamide is then converted to this compound through a series of reactions, achieving a yield of approximately 76.6% .
Chemical Reactions Analysis
[N-Methyl(benzyl)amino]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding nitriles and other oxidation products.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of diverse products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[N-Methyl(benzyl)amino]propanedinitrile has been employed in a variety of scientific research applications, including:
Enzyme Kinetics: It is used to study the kinetics of enzyme-catalyzed reactions.
Protein-Protein Interactions: The compound helps in investigating interactions between different proteins.
Structure-Activity Relationships: Researchers use it to explore the relationship between the chemical structure of compounds and their biological activity.
Pharmacokinetics and Pharmacodynamics: It is utilized in studies related to the absorption, distribution, metabolism, and excretion of drugs.
Drug Development: The compound serves as a building block in the synthesis of new drugs, such as Riociguat, which is used to treat pulmonary hypertension.
Mechanism of Action
[N-Methyl(benzyl)amino]propanedinitrile acts as an inhibitor of enzymes and proteins. It binds to the active site of the enzyme or protein, blocking its activity. This inhibition can be used to study the structure and function of the enzyme or protein, as well as its interactions with other molecules. The compound’s effects on cell growth and gene expression regulation have also been observed in laboratory studies.
Comparison with Similar Compounds
[N-Methyl(benzyl)amino]propanedinitrile is unique due to its specific chemical structure and properties. Similar compounds include:
Diethyl [N-methyl(benzyl)amino]malonate: Used in similar synthetic routes.
[N-Methyl(benzyl)amino]-malonamide: Another intermediate in the synthesis of related compounds.
1-[(o-Fluoro-phenyl)-methyl]-1,2,7-triaza-1H-indene-3-carbo-xamidine: A compound with similar applications in drug development.
These compounds share some chemical properties and applications but differ in their specific structures and the exact nature of their interactions with biological targets.
Properties
IUPAC Name |
2-[benzyl(methyl)amino]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-14(11(7-12)8-13)9-10-5-3-2-4-6-10/h2-6,11H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUISQDMVQVIIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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